molecular formula C18H16ClN3O2 B12178347 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide

Katalognummer: B12178347
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: BUCAFVBCORRXDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide typically involves the reaction of an indole derivative with an acetylating agent and a chlorophenyl acetamide. One common synthetic route includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid (MsOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active pockets of Bcl-2 and Mcl-1 proteins through Van der Waals forces and hydrogen bonds . This binding inhibits the activity of these proteins, leading to the induction of apoptosis in cancer cells. The compound’s ability to interact with multiple receptors and pathways makes it a versatile tool in scientific research.

Vergleich Mit ähnlichen Verbindungen

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C18H16ClN3O2

Molekulargewicht

341.8 g/mol

IUPAC-Name

2-(4-acetamidoindol-1-yl)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C18H16ClN3O2/c1-12(23)20-15-7-4-8-17-13(15)9-10-22(17)11-18(24)21-16-6-3-2-5-14(16)19/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI-Schlüssel

BUCAFVBCORRXDB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.